UPCDC30245 -

UPCDC30245

Catalog Number: EVT-285005
CAS Number:
Molecular Formula: C28H38FN5
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UPCDC30245 is a novel allosteric inhibitor of AAA ATPase p97.
Synthesis Analysis

The synthesis of UPCDC30245 involves a multi-step chemical process that incorporates various organic synthesis techniques. The precise synthetic pathway has not been fully disclosed in the literature but is characterized by the construction of a triazole scaffold, which is integral to its activity as an allosteric inhibitor. The compound's structural features include an aromatic ring and an amine group, which are essential for its interaction with the p97 ATPase . The synthesis is likely optimized for yield and purity to ensure its efficacy in biological assays.

Molecular Structure Analysis

UPCDC30245 possesses a complex molecular structure that facilitates its interaction with p97. The compound binds at the D1-D2 interface of p97, as revealed by single-particle cryogenic electron microscopy studies. This binding site is crucial for inhibiting the conformational changes necessary for p97 function .

Structural Data

  • Molecular Formula: Specific molecular formula details are not publicly available.
  • Binding Affinity: Exhibits noncompetitive inhibition with an IC50 value of approximately 300 nM against wild-type p97 ATPase activity .
Chemical Reactions Analysis

UPCDC30245 primarily acts through the inhibition of p97 ATPase activity, disrupting various cellular pathways including autophagy and endo-lysosomal degradation. The compound's mechanism involves altering the dynamics of protein interactions within the p97 complex, leading to impaired substrate processing. Notably, it has been shown to increase levels of proteins typically degraded by lysosomes, indicating a blockage in normal degradation pathways .

Mechanism of Action

The mechanism of action for UPCDC30245 involves allosteric inhibition of the p97 ATPase. By binding to the D1-D2 interface, UPCDC30245 prevents necessary conformational changes within the protein complex that are required for its ATPase function. This results in dysregulation of endo-lysosomal degradation pathways and accumulation of substrates that would normally be processed by p97 .

Process Data

  • Cellular Impact: Treatment with UPCDC30245 leads to significant alterations in proteomic profiles, affecting pathways related to autophagy and lysosomal function .
  • Proteomic Analysis: A total of 900 differentially expressed proteins were identified following treatment with UPCDC30245, highlighting its broad impact on cellular functions .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility have not been extensively characterized in the available literature, UPCDC30245 is described as an amphipathic molecule. This property suggests it can interact with both hydrophilic and hydrophobic environments within cells, potentially aiding in its cellular uptake and distribution.

Relevant Data

  • Solubility: Likely soluble in organic solvents due to its structural characteristics.
  • Stability: Stability data under various conditions remain to be fully elucidated.
Applications

UPCDC30245 has potential applications in scientific research focused on understanding cellular degradation pathways and protein homeostasis. Its ability to inhibit p97 makes it a valuable tool in studies related to:

  • Cancer Research: Investigating the role of protein degradation in tumor progression.
  • Neurodegenerative Diseases: Exploring how dysregulated autophagy contributes to disease mechanisms.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting similar pathways .
Introduction to p97/VCP ATPase and UPCDC30245

Biochemical Context of p97/VCP in Cellular Homeostasis

Valosin-containing protein (VCP/p97) is a type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase that forms a homohexameric complex essential for maintaining proteostasis. Each monomer comprises three domains: an N-terminal domain (NTD) responsible for cofactor binding, and two ATPase domains (D1 and D2) that hydrolyze ATP to fuel mechanical unwinding and translocation of substrates. The D1 domain primarily facilitates oligomerization, while D2 drives ATP hydrolysis and generates the force required for substrate processing [1] [3]. p97 acts as a molecular "segregase," extracting ubiquitinated proteins from cellular structures (e.g., membranes, chromatin, or protein complexes) for degradation, refolding, or recycling [6]. Its functions span multiple pathways:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): Extracts misfolded proteins from the ER for proteasomal degradation.
  • Mitochondria-Associated Degradation (MAD): Removes damaged mitochondrial proteins.
  • Chromatin Remodeling: Disassembles protein-DNA complexes during DNA repair.
  • Cell Cycle Regulation: Mediates degradation of cell cycle regulators like cyclins and Aurora B kinase [6] [3].

Table 1: Key Structural Domains and Functions of p97/VCP

DomainFunctionCellular Process
N-terminal (NTD)Cofactor binding (UBX, VIM, VBM domains)Substrate recruitment
D1 ATPaseHexamer stabilization; low ATPase activityOligomerization
D2 ATPaseHigh ATPase activity; mechanical force generationSubstrate unfolding/translocation
C-terminalNuclear localization signalCellular trafficking

Role of p97 in Ubiquitin-Proteasome System and Autophagy Pathways

p97 orchestrates protein fate decisions by bridging ubiquitination and degradation machineries:

  • Ubiquitin-Proteasome System (UPS): p97 recruits ubiquitinated substrates via adaptors (e.g., NPL4-UFD1) and uses ATP hydrolysis to unfold and deliver them to the 26S proteasome. This is critical for ERAD, where misfolded ER proteins are retrotranslocated for cytosolic degradation [1] [6]. Inhibition disrupts ubiquitin homeostasis, triggering proteotoxic stress.

  • Autophagy/Lysosomal Pathways: p97 facilitates autophagosome maturation and endolysosomal trafficking. It clears damaged lysosomes via autophagy (lysophagy) and regulates endosomal sorting by controlling early endosome formation. Unlike UPS-focused inhibitors (e.g., CB-5083), UPCDC30245 uniquely blocks endolysosomal degradation by inhibiting early endosome biogenesis and reducing lysosomal acidity, leading to accumulation of LC3-II and lysosomal enzymes (e.g., HEXB, NAGLU) [2].

Table 2: Contrasting Effects of p97 Inhibitors on Degradation Pathways

InhibitorMechanismEffect on UPSEffect on Autophagy/Lysosomes
CB-5083ATP-competitive (D2)ERAD blockade; UPR activationMinimal lysosomal impact
NMS-873Allosteric (D1-D2 interface)Ubiquitin accumulationp62 reduction
UPCDC30245Allosteric (D1-D2 interface)Mild ubiquitin effectBlocks early endosomes; ↑ LC3-II/lysosomal enzymes

Rationale for Targeting p97 in Disease: Oncology, Neurodegeneration, and Virology

Oncology: p97 is overexpressed in cancers (e.g., pancreatic, myeloma), where it supports tumor survival by resolving proteotoxic stress from rapid proliferation. Inhibiting p97 disrupts NF-κB signaling, ERAD, and DNA repair, selectively killing cancer cells [6] [1]. Mutations (e.g., D649A/T688A) confer resistance to ATP-competitive inhibitors (CB-5083), necessitating allosteric alternatives like UPCDC30245 [2] [8].

Neurodegeneration: >60 dominant p97 mutations (e.g., R155H, R191Q) cause multisystem proteinopathies (MSP-1/IBMPFD) or ALS. Mutants exhibit hyperactive ATPase activity and impaired substrate processing, leading to ubiquitin-positive aggregates in neurons and muscles [3] [6]. Allosteric inhibitors may normalize aberrant ATPase function.

Virology: p97 is hijacked by viruses (e.g., coronavirus) for host cell entry and replication. UPCDC30245 blocks viral entry by dysregulating endolysosomal acidification, a mechanism distinct from UPS inhibition [2] [4].

Table 3: Disease Rationales for p97-Targeted Therapeutics

Disease Areap97 DysfunctionTherapeutic Opportunity
CancerOverexpression; oncoprotein stabilizationInduce proteotoxic stress/apoptosis
NeurodegenerationGain-of-function mutations; protein aggregatesNormalize ATPase activity; reduce aggregates
VirologyViral entry/replication facilitationBlock endolysosomal trafficking

Emergence of UPCDC30245 as a Novel Allosteric Inhibitor

UPCDC30245 emerged from efforts to overcome limitations of first-generation p97 inhibitors. Unlike ATP-competitive compounds (e.g., CB-5083), which face resistance from D2 domain mutations (N660K/T688A), UPCDC30245 binds an allosteric pocket at the D1-D2 interdomain interface [1] [8]. Key structural features:

  • Binding Site: Occupies a cleft between D1 and D2 domains, engaging residues Lys614, Lys615, and Asn616 via hydrogen bonds and hydrophobic interactions. This stabilizes a conformation that disrupts interdomain communication, reducing D2 ATPase activity [4] [1].
  • Biochemical Profile: Inhibits wild-type p97 with an IC₅₀ of 27 nM and retains efficacy against N660K mutants (IC₅₀ = 300 nM), showing only 3-fold resistance versus >100-fold for CB-5083 [8] [2].
  • Cellular Effects: Suppresses proliferation in diverse cancer lines (HCT116, HeLa, MM1S) and overcomes CB-5083 resistance in double-mutant cells (D649A/T688A) [8] [2]. Its unique impact on endolysosomal trafficking further broadens its therapeutic scope to virology.

Table 4: Biochemical and Cellular Profile of UPCDC30245

ParameterUPCDC30245Comparison to CB-5083
Binding SiteD1-D2 allosteric interfaceD2 ATP-binding pocket
p97 WT IC₅₀27 nM11 nM
p97 N660K IC₅₀300 nMResistant (>100-fold loss of potency)
Antiproliferative ActivityIC₅₀: 0.01–100 μM (HCT116, HeLa)Similar potency in WT cells
Resistance OvercomeEffective against D649A/T688A mutantsIneffective against D649A/T688A

Compound Names Mentioned: CB-5083, NMS-873, UPCDC30245, DBeQ, ML240, ML241, CB-5339, Eeyarestatin I, NMS-859.

Properties

Product Name

UPCDC30245

IUPAC Name

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine

Molecular Formula

C28H38FN5

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3

InChI Key

LZHXZCVDLATFAR-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F

Solubility

Soluble in DMSO

Synonyms

UPCDC30245, UPCDC 30245, UPCDC-30245

Canonical SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.